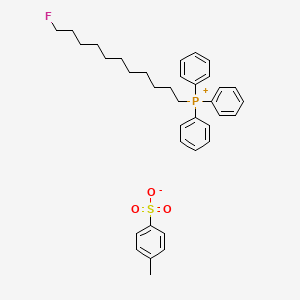
(11-Fluoroundecyl)triphenylphosphanium4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate: is a chemical compound with a complex structure that includes a fluorinated alkyl chain, a triphenylphosphonium group, and a sulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the fluorinated alkyl chain and the triphenylphosphonium groupSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound may have uses in industrial processes that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate involves its interaction with molecular targets and pathways within cells. The triphenylphosphonium group allows the compound to penetrate cell membranes, while the fluorinated alkyl chain and sulfonate group contribute to its overall activity. These interactions can affect various cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- (11-bromoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
- (11-chloroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
- (11-iodoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
Uniqueness
Compared to similar compounds, (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate is unique due to the presence of the fluorine atom in the alkyl chain. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, making it distinct from its bromine, chlorine, and iodine counterparts .
Propiedades
Fórmula molecular |
C36H44FO3PS |
|---|---|
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
11-fluoroundecyl(triphenyl)phosphanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H37FP.C7H8O3S/c30-25-17-6-4-2-1-3-5-7-18-26-31(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29;1-6-2-4-7(5-3-6)11(8,9)10/h8-16,19-24H,1-7,17-18,25-26H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
YGZPGZMWKGJODN-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCCCF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


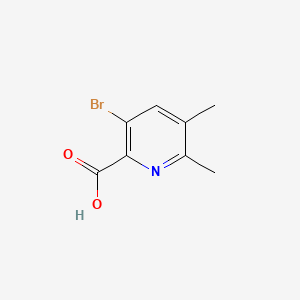

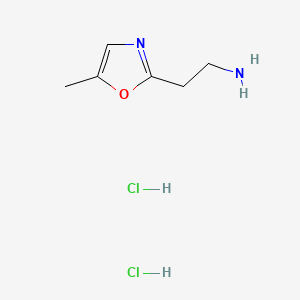
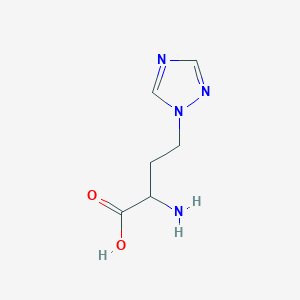

![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)

![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
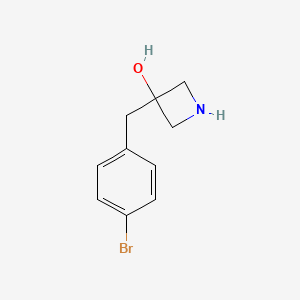
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
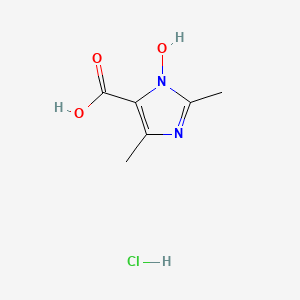
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)
![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)
